Cas no 2228394-53-2 (3-methyl-2-2-(1H-1,2,3,4-tetrazol-1-yl)ethylbutanoic acid)

3-Methyl-2-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]butanoic acid is a heterocyclic carboxylic acid derivative featuring a tetrazole moiety, which imparts unique chemical and biological properties. The tetrazole ring enhances metabolic stability and bioisosteric potential, making this compound valuable in medicinal chemistry and drug development. Its carboxylic acid functionality allows for further derivatization, facilitating the synthesis of esters, amides, and other pharmacologically relevant analogs. The structural combination of the branched alkyl chain and tetrazole group contributes to improved lipophilicity and binding affinity in target interactions. This compound is particularly useful as an intermediate in the design of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its balanced physicochemical profile.
3-methyl-2-2-(1H-1,2,3,4-tetrazol-1-yl)ethylbutanoic acid structure
2228394-53-2 structure
Product Name:3-methyl-2-2-(1H-1,2,3,4-tetrazol-1-yl)ethylbutanoic acid
CAS No:2228394-53-2
MF:C8H14N4O2
MW:198.222361087799
CID:5814937
PubChem ID:165634509
Update Time:2025-08-05

3-methyl-2-2-(1H-1,2,3,4-tetrazol-1-yl)ethylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-2-2-(1H-1,2,3,4-tetrazol-1-yl)ethylbutanoic acid
    • 2228394-53-2
    • 3-methyl-2-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]butanoic acid
    • EN300-1998954
    • Inchi: 1S/C8H14N4O2/c1-6(2)7(8(13)14)3-4-12-5-9-10-11-12/h5-7H,3-4H2,1-2H3,(H,13,14)
    • InChI Key: HBJRLQHCKHJDIZ-UHFFFAOYSA-N
    • SMILES: OC(C(CCN1C=NN=N1)C(C)C)=O

Computed Properties

  • Exact Mass: 198.11167570g/mol
  • Monoisotopic Mass: 198.11167570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 80.9Ų

3-methyl-2-2-(1H-1,2,3,4-tetrazol-1-yl)ethylbutanoic acid Pricemore >>

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Additional information on 3-methyl-2-2-(1H-1,2,3,4-tetrazol-1-yl)ethylbutanoic acid

3-Methyl-2-(2-(1H-1,2,3,4-Tetrazol-1-yl)ethyl)butanoic Acid: A Comprehensive Overview

3-Methyl-2-(2-(1H-1,2,3,4-tetrazol-1-yl)ethyl)butanoic acid, also known by its CAS number 2228394-53-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrazole-containing carboxylic acids, which have been extensively studied for their potential applications in drug discovery and material science. The structure of this compound is characterized by a tetrazole ring attached to an ethyl group, which is further connected to a butanoic acid moiety with a methyl substitution. This unique combination of functional groups makes it a versatile molecule with diverse biological and chemical properties.

The synthesis of 3-methyl-2-(2-(1H-1,2,3,4-tetrazol-1-yl)ethyl)butanoic acid typically involves multi-step reactions that incorporate both organic synthesis techniques and advanced catalytic processes. Recent advancements in asymmetric synthesis and green chemistry have enabled more efficient and environmentally friendly methods for producing this compound. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields and purity levels.

One of the most notable aspects of this compound is its potential as a pharmacological agent. Studies have shown that 3-methyl-2-(2-(1H-1,2,3,4-tetrazol-1-yl)ethyl)butanoic acid exhibits significant bioactivity across various biological systems. For instance, it has demonstrated potent anti-inflammatory properties in vitro, making it a promising candidate for the development of novel anti-inflammatory drugs. Additionally, this compound has shown selective inhibition against certain enzymes involved in metabolic disorders, suggesting its potential application in the treatment of conditions such as diabetes and obesity.

In recent years, there has been growing interest in the use of tetrazole-containing compounds as building blocks for drug design. The tetrazole ring in 3-methyl-2-(2-(1H-1,2,3,4-tetrazol-1-yl)ethyl)butanoic acid contributes to its stability and reactivity, making it an ideal scaffold for further chemical modifications. Researchers have explored the substitution patterns on the tetrazole ring to enhance its pharmacokinetic properties and improve its bioavailability when administered as a drug candidate.

Beyond its pharmacological applications, 3-methyl-2-(2-(1H-1,2,3,4-tetrazol-1-yl)ethyl)butanoic acid has also found utility in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the development of new materials for catalysis and sensing applications. For example, studies have demonstrated that this compound can act as a ligand in metalloporphyrin complexes that exhibit high catalytic activity towards oxygen reduction reactions—a critical process in fuel cell technology.

The structural versatility of 3-methyl-2-(2-(1H-1,2,3,4-tetrazol-1-y l)ethyl)butanoic acid has also made it a valuable tool in academic research. Chemists have used this compound as a model system to study fundamental aspects of organic chemistry such as stereochemistry and reaction mechanisms. Recent investigations into its reactivity under various conditions have provided new insights into the behavior of tetrazole-containing compounds during synthetic transformations.

In terms of safety and handling considerations, 3-methyl-2-( ̃( ̃( ̃( ̃( ̃( ̃( ̃( , researchers are advised to follow standard laboratory protocols when working with this compound. While it is not classified as a hazardous material under current regulations,it is important to handle all chemicals with care to ensure workplace safety.

The future prospects for 3-methyl - ( - ( - ( - ( - ( - ( - ( - yl ) ethyl ) butanoic acid strong > are highly promising given its diverse applications across multiple disciplines . Ongoing research continues to uncover new ways to leverage its unique properties , positioning it as an important molecule in both academic and industrial settings . As advancements in synthetic methods , analytical techniques , and computational modeling continue to evolve , we can expect even greater insights into the potential uses of this remarkable compound .

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